An In-depth Technical Guide to 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and potential applications of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde. As a novel compound with potential pharmacological relevance, this document serves as a foundational resource for researchers in medicinal chemistry and drug development.
Deciphering the Chemical Architecture
The structure of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde is defined by a central benzaldehyde core with two key substituents. Based on IUPAC nomenclature, the molecule consists of:
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A benzaldehyde ring, which is a benzene ring substituted with a formyl group (-CHO).
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A 4-methyl-1-piperazinyl group attached to the second carbon atom (C2) of the benzene ring. This heterocyclic moiety is a six-membered ring containing two nitrogen atoms, with a methyl group on one of the nitrogens.
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A methylsulfonyl group (-SO₂CH₃) attached to the fourth carbon atom (C4) of the benzene ring. This group is a strong electron-withdrawing group.
The combination of these functional groups suggests a molecule with specific electronic and steric properties that could be of interest in medicinal chemistry.
Key Structural Features and Identifiers
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₃S |
| Molecular Weight | 282.36 g/mol |
| IUPAC Name | 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde |
| Canonical SMILES | CN1CCN(CC1)C2=CC(=C(C=C2)S(=O)(=O)C)C=O |
| InChI Key | (Predicted) |
digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=12, fontname="sans-serif"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; H1[label="H"]; O1 [label="O"]; N1 [label="N"]; C8 [label="C"]; C9 [label="C"]; N2 [label="N"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; H2[label="H3"]; S1 [label="S"]; O2 [label="O"]; O3 [label="O"]; C13 [label="C"]; H3[label="H3"];
// Benzene ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Aldehyde group C1 -- C7 [len=1.5]; C7 -- H1[len=1.2]; C7 -- O1 [len=1.5, style=double];
// Piperazinyl group C2 -- N1 [len=1.5]; N1 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- N2 [len=1.5]; N2 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- N1 [len=1.5];
// Methyl group on piperazine N2 -- C12 [len=1.5]; C12 -- H2[len=1.2];
// Methylsulfonyl group C4 -- S1 [len=1.5]; S1 -- O2 [len=1.5, style=double]; S1 -- O3 [len=1.5, style=double]; S1 -- C13 [len=1.5]; C13 -- H3[len=1.2]; }
Figure 1: 2D structure of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde.
Proposed Synthetic Strategy
While a specific synthesis for 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde has not been reported in the literature, a plausible synthetic route can be designed based on established organic chemistry reactions. A potential approach involves a nucleophilic aromatic substitution (SₙAr) reaction.
The proposed synthesis starts from a commercially available or readily synthesized precursor, 2-fluoro-4-(methylsulfonyl)benzaldehyde. The fluorine atom at the C2 position is activated towards nucleophilic substitution by the strong electron-withdrawing effect of both the adjacent aldehyde group and the para-sulfonyl group.
Step-by-Step Experimental Protocol
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Reaction Setup: To a solution of 2-fluoro-4-(methylsulfonyl)benzaldehyde (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 1-methylpiperazine (1.1-1.5 eq).
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Base Addition: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), is added to the reaction mixture to scavenge the hydrofluoric acid (HF) formed during the reaction.
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Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours (4-24 h). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde.
Figure 2: Proposed synthetic workflow for 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde.
Spectroscopic Characterization (Predicted)
The structure of the synthesized compound can be confirmed using various spectroscopic techniques:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons, the piperazine ring protons, and the methyl groups of the piperazine and sulfonyl moieties.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde, the aromatic carbons, the carbons of the piperazine ring, and the methyl carbons.
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Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (282.36 g/mol ).
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the aldehyde (around 1700 cm⁻¹), the S=O stretching of the sulfonyl group (around 1350 and 1150 cm⁻¹), and C-N stretching vibrations.
Potential Applications in Drug Discovery
The structural motifs present in 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde are commonly found in biologically active molecules. This suggests that the compound could serve as a valuable scaffold or intermediate in drug discovery programs.
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Piperazine Moiety: The piperazine ring is a well-known pharmacophore present in numerous approved drugs with diverse therapeutic applications, including antipsychotic, antidepressant, antihistaminic, and anticancer agents.[1] Its presence often improves the pharmacokinetic properties of a molecule, such as solubility and bioavailability.
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Sulfonyl Group: The methylsulfonyl group can act as a hydrogen bond acceptor and can influence the electronic properties of the molecule. Aryl sulfonamides are a class of compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.
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Benzaldehyde Functionality: The aldehyde group is a versatile functional group that can be readily converted into other functionalities, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Given these features, 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde could be a promising starting point for the development of novel therapeutic agents targeting a variety of diseases.
Conclusion
This technical guide has provided a detailed analysis of the structure, a plausible synthetic route, and the potential applications of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde. While this specific molecule is not yet extensively described in the scientific literature, its constituent functional groups are of significant interest to the medicinal chemistry community. The proposed synthesis offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Researchers are encouraged to explore the potential of this and related compounds in the quest for new and effective therapeutics.
References
There are no direct references for the specific compound 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzaldehyde in the provided search results. The following references are for related compounds and general concepts.
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Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI. [Link]
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4-((4-Methylpiperazin-1-yl)sulfonyl)benzaldehyde. PubChem. [Link]
- Preparation method of p-methylsulfonyl benzaldehyde.
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Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. ResearchGate. [Link]
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4-(Methylsulfonyl)benzaldehyde. National Center for Biotechnology Information. [Link]
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Benzaldehyde, 4-methyl-. NIST WebBook. [Link]
